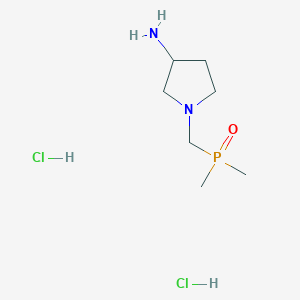

1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride

Description

1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C7H17N2OP.2ClH and a molecular weight of 249.12 g/mol . It is known for its unique structure, which includes a pyrrolidine ring and a dimethylphosphoryl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name |

1-(dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N2OP.2ClH/c1-11(2,10)6-9-4-3-7(8)5-9;;/h7H,3-6,8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMBJYJNDYHCFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CN1CCC(C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19Cl2N2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride typically involves the reaction of pyrrolidine derivatives with dimethylphosphoryl reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound’s synthesis likely involves:

-

Step 1 : Introduction of the dimethylphosphorylmethyl group to pyrrolidin-3-amine via nucleophilic substitution. For example, reacting pyrrolidin-3-amine with chloromethyl dimethylphosphine oxide (ClCH₂P(O)(CH₃)₂) in the presence of a base (e.g., triethylamine) to form the N-substituted intermediate .

-

Step 2 : Salt formation by treating the free base with hydrochloric acid, yielding the dihydrochloride form .

Amine Reactivity

-

Alkylation/Acylation : The primary amine (pyrrolidin-3-amine) can undergo alkylation or acylation. For instance, reaction with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under basic conditions .

-

Schiff Base Formation : The amine may condense with aldehydes/ketones to form imines, useful in coordination chemistry or further derivatization .

Phosphoryl Group Reactivity

-

Hydrolysis : The P–O–CH₂ bond is generally stable under neutral conditions but may hydrolyze under strong acidic (e.g., concentrated HCl) or basic (e.g., NaOH) conditions, yielding dimethylphosphoric acid and the parent pyrrolidin-3-amine .

-

Coordination Chemistry : The phosphoryl oxygen can act as a Lewis base, forming complexes with metals like Cu²⁺ or Fe³⁺, as seen in similar phosphorylated ligands .

Stability and pH-Dependent Behavior

Unresolved Questions

Scientific Research Applications

Pharmacological Applications

1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine; dihydrochloride has been investigated primarily for its role as a pharmaceutical active ingredient. Its structural properties allow it to interact with biological systems effectively, making it suitable for various therapeutic applications.

Anticancer Activity

Recent studies have shown that compounds similar to 1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine exhibit anticancer properties. For instance, derivatives of pyrrolidine have demonstrated cytotoxic effects against several cancer cell lines, including:

- Triple-negative breast cancer (MDA-MB-231)

- Melanoma (IGR39)

- Pancreatic carcinoma (Panc-1)

- Prostate cancer (PPC-1)

These studies utilized the MTT assay to evaluate cytotoxicity, revealing that certain derivatives showed selectivity towards cancer cells compared to normal fibroblasts, indicating a potential for targeted cancer therapies .

Antioxidant Properties

Another area of interest is the antioxidant capacity of compounds related to 1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine. Research has highlighted the importance of antioxidants in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of similar compounds was assessed using assays like DPPH and FRAP, showing promising results in scavenging free radicals .

Synthesis and Characterization

The synthesis of 1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine; dihydrochloride typically involves multi-step chemical reactions that include the formation of pyrrolidine rings and the introduction of dimethylphosphoryl groups. The characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as:

- Nuclear Magnetic Resonance (NMR)

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

are commonly employed to validate the synthesized compound's identity and ensure its suitability for biological testing .

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrrolidine derivatives in various applications:

Case Study 1: Anticancer Screening

A study focused on synthesizing diphenylamine-pyrrolidinone-hydrazone derivatives reported that specific compounds exhibited high selectivity against prostate cancer cells. The results indicated that these compounds could serve as lead candidates for further development in anticancer therapies .

Case Study 2: Antioxidant Evaluation

Research evaluating the antioxidant potential of pyrrolidine derivatives found that certain compounds had significantly higher activity than established antioxidants like ascorbic acid. This positions them as potential candidates for developing nutraceuticals aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of 1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group plays a crucial role in its reactivity and binding affinity to target molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.

Dimethylphosphoryl compounds: These compounds contain the dimethylphosphoryl group but may have different core structures.

The uniqueness of this compound lies in its combination of the pyrrolidine ring and the dimethylphosphoryl group, which imparts distinct chemical and biological properties .

Biological Activity

1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine; dihydrochloride is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H17Cl2N2O2P

- Molecular Weight : 238.10 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a dimethylphosphoryl group, which is crucial for its biological activity.

The biological activity of 1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The dimethylphosphoryl group plays a significant role in modulating enzyme activity, particularly those involved in neurotransmission and metabolic pathways.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain enzymes, potentially affecting pathways involved in:

- Neurotransmitter Release : It may influence acetylcholine esterase activity, leading to increased levels of neurotransmitters in synaptic clefts.

- Kinase Activity : It can inhibit kinases that are critical for cell signaling, which may have implications in cancer therapy.

Antimicrobial Properties

Studies have shown that 1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Case Studies

- Neuroprotective Effects : A study demonstrated that the compound reduced neuronal apoptosis in models of neurodegenerative diseases, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

- Anticancer Activity : In vitro studies indicated that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

Comparative Analysis

To better understand the unique properties of 1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine, it is useful to compare it with similar compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| 1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine | Enzyme inhibition | Neuroprotective, antimicrobial |

| Compound A | Receptor agonist | Antidepressant |

| Compound B | Enzyme inhibition | Anticancer |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Dose-dependent Effects : The biological effects observed are often dose-dependent, indicating a need for careful dosage regulation in therapeutic applications.

- Synergistic Effects : When combined with other pharmacological agents, it may exhibit enhanced efficacy, particularly in cancer treatment regimens.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution (e.g., alkylation of pyrrolidine derivatives) followed by phosphorylation. Key steps include:

- Step 1 : Reacting pyrrolidin-3-amine with a dimethylphosphoryl methylating agent under inert conditions (argon/nitrogen atmosphere) .

- Step 2 : Salt formation via HCl gas bubbling in anhydrous ethanol to yield the dihydrochloride form .

- Purity Control : Use NMR (¹H/³¹P) and LC-MS to confirm structural integrity and quantify impurities (>98% purity required for pharmacological assays) .

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

- Protocol :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Key Findings : Similar pyrrolidine derivatives show instability at pH >8 due to amine deprotonation .

Q. What analytical techniques are critical for confirming molecular structure and purity?

- Essential Methods :

- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR to verify substituent positions and phosphorylation .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out byproducts .

- Elemental Analysis : Match calculated vs. observed C, H, N, and P percentages (±0.4% tolerance) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Strategy :

- Analog Synthesis : Modify the dimethylphosphoryl group (e.g., replace with diethyl or aryl phosphoryl) and compare bioactivity .

- Biological Assays : Screen analogs against target receptors (e.g., GPCRs, ion channels) using radioligand binding or functional assays (cAMP/calcium flux) .

- Data Analysis : Use multivariate regression to correlate structural descriptors (logP, polar surface area) with activity .

Q. What challenges arise in elucidating the compound’s mechanism of action in CNS disorders?

- Key Challenges :

- Blood-Brain Barrier (BBB) Penetration : Assess permeability via in vitro models (e.g., MDCK-MDR1 cells) or PET imaging in rodents .

- Target Identification : Employ affinity chromatography or click chemistry probes to isolate interacting proteins .

- Contradictions : Some analogs show high in vitro potency but poor in vivo efficacy due to metabolic instability .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Approach :

- Assay Validation : Compare results from orthogonal methods (e.g., fluorescence-based vs. electrophysiology assays for ion channel modulation) .

- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends in potency and selectivity .

- Case Study : Discrepancies in IC₅₀ values may stem from variations in cell lines (HEK293 vs. CHO) or assay buffer composition .

Q. What computational strategies predict the compound’s interaction with enzymatic targets?

- Tools :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinases or phosphatases .

- MD Simulations : Run 100-ns simulations to assess binding stability and identify critical hydrogen bonds/π-π interactions .

Methodological Best Practices

Q. How can reproducibility in synthesis and bioassays be ensured?

- Guidelines :

- Synthesis : Document reaction parameters (temperature, solvent purity, stirring rate) and use internal standards for yield calculation .

- Bioassays : Adopt SOPs from NIH guidelines for cell culture and assay normalization (e.g., Z’-factor >0.5) .

Q. What safety protocols are critical for handling this compound in the lab?

- Recommendations :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (LD₅₀ data for analogs suggest moderate toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.